molecular formula C16H14INO B299922 1-(3-Iodobenzoyl)-2-methylindoline

1-(3-Iodobenzoyl)-2-methylindoline

Cat. No.: B299922
M. Wt: 363.19 g/mol
InChI Key: COKJBFKAGBIVAN-UHFFFAOYSA-N
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Description

1-(3-Iodobenzoyl)-2-methylindoline is a substituted indoline derivative featuring a 3-iodobenzoyl group at the 1-position and a methyl group at the 2-position of the indoline scaffold. Indoline derivatives are structurally related to indoles but with a partially saturated six-membered ring, which enhances conformational stability and modulates electronic properties for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H14INO

Molecular Weight

363.19 g/mol

IUPAC Name

(3-iodophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C16H14INO/c1-11-9-12-5-2-3-8-15(12)18(11)16(19)13-6-4-7-14(17)10-13/h2-8,10-11H,9H2,1H3

InChI Key

COKJBFKAGBIVAN-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)I

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related indoline, benzimidazole, and iodobenzoyl-containing derivatives, as direct data for 1-(3-Iodobenzoyl)-2-methylindoline are absent in the provided sources.

Structural Analogues
Compound Name Molecular Formula Key Features Applications/Significance Reference
2-Methylindoline C₉H₁₁N Basic indoline scaffold with 2-methyl Intermediate for radical scavengers
Ethyl 1-(3-Iodobenzoyl)piperidine-3-carboxylate C₁₅H₁₈INO₃ 3-Iodobenzoyl group on piperidine Potential precursor for drug synthesis
1-(3-Methylphenyl)-2-imidazolidinone C₁₀H₁₂N₂O Aryl-substituted imidazolidinone Unknown; structural similarity to indoline derivatives
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one C₁₅H₁₃NO₂ Isoindolinone core with benzyl and hydroxy groups Spin probe synthesis

Key Observations :

  • 2-Methylindoline (C₉H₁₁N, MW 133.19) serves as a foundational scaffold for synthesizing radicals like TMIO (a spin probe). The absence of the 3-iodobenzoyl group limits its utility in halogen-bonding applications compared to the target compound.
  • Ethyl 1-(3-Iodobenzoyl)piperidine-3-carboxylate (MW 403.21) shares the 3-iodobenzoyl moiety but replaces the indoline core with a piperidine ring.
  • Isoindolinone derivatives (e.g., ) highlight the pharmacological relevance of saturated heterocycles but lack the iodine atom critical for imaging or targeted therapies.

Preparation Methods

Catalytic Hydrogenation of 2-Methylindole

2-Methylindole undergoes hydrogenation under H<sub>2</sub> (1–3 atm) in the presence of palladium on carbon (Pd/C) or Raney nickel. This method typically achieves >90% conversion in ethanol or tetrahydrofuran (THF) at 25–50°C.

Representative Procedure

  • Suspend 2-methylindole (5.0 g, 38 mmol) in ethanol (100 mL).

  • Add 10% Pd/C (0.5 g) and stir under H<sub>2</sub> at 50°C for 12 h.

  • Filter through Celite and concentrate to yield 2-methylindoline as a colorless liquid (4.7 g, 93%).

Synthesis of 3-Iodobenzoyl Chloride

Iodination of Benzoic Acid Derivatives

3-Iodobenzoic acid is synthesized via directed meta-iodination using iodine monochloride (ICl) or electrophilic iodination with I<sub>2</sub>/HNO<sub>3</sub>. Subsequent treatment with thionyl chloride (SOCl<sub>2</sub>) converts the acid to the acyl chloride.

Step 1: Synthesis of 3-Iodobenzoic Acid

  • Dissolve benzoic acid (10.0 g, 82 mmol) in concentrated HNO<sub>3</sub> (50 mL).

  • Add I<sub>2</sub> (20.8 g, 82 mmol) and heat at 80°C for 6 h.

  • Quench with Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>, extract with ethyl acetate, and recrystallize to obtain 3-iodobenzoic acid (14.2 g, 72%).

Step 2: Conversion to 3-Iodobenzoyl Chloride

  • Reflux 3-iodobenzoic acid (10.0 g, 40 mmol) with SOCl<sub>2</sub> (20 mL) for 3 h.

  • Remove excess SOCl<sub>2</sub> under vacuum to yield 3-iodobenzoyl chloride as a pale-yellow liquid (9.8 g, 91%).

Acylation of 2-Methylindoline

Et<sub>2</sub>AlCl-Mediated Benzoylation

Adapted from Friedel-Crafts acylation protocols, this method uses Et<sub>2</sub>AlCl to activate the acyl chloride for nucleophilic attack by 2-methylindoline.

Optimized Procedure

  • Dissolve 2-methylindoline (1.0 g, 7.6 mmol) in dry CH<sub>2</sub>Cl<sub>2</sub> (20 mL) under N<sub>2</sub>.

  • Cool to 0°C and add Et<sub>2</sub>AlCl (1.5 equiv, 1.5 mL of 1.0 M in hexane).

  • Stir for 30 min, then add 3-iodobenzoyl chloride (1.2 equiv, 2.1 g, 8.3 mmol) dropwise.

  • Warm to room temperature and stir for 12 h.

  • Quench with H<sub>2</sub>O, extract with CH<sub>2</sub>Cl<sub>2</sub>, and purify via silica gel chromatography (hexane/EtOAc 4:1) to obtain this compound (2.4 g, 85%).

Key Data

  • Yield : 80–90%

  • Reaction Time : 12–24 h

  • Byproducts : <5% N-acylated isomers

Base-Promoted Acylation in Tetrahydrofuran (THF)

For acid-sensitive substrates, triethylamine (Et<sub>3</sub>N) facilitates deprotonation of 2-methylindoline, enabling acylation without Lewis acids.

Procedure

  • Combine 2-methylindoline (1.0 g, 7.6 mmol) and Et<sub>3</sub>N (1.1 equiv, 1.2 mL) in THF (20 mL).

  • Add 3-iodobenzoyl chloride (1.2 equiv, 2.1 g) at 0°C.

  • Stir at 25°C for 24 h, filter, and concentrate.

  • Purify by column chromatography to isolate the product (1.9 g, 70%).

Alternative Routes and Functionalization

Halogen Exchange on 3-Bromobenzoylindoline

3-Bromobenzoylindoline undergoes Finkelstein reaction with NaI in acetone to install iodine, though yields are moderate (50–60%) due to competing side reactions.

Pd-Catalyzed Cross-Coupling of Pre-Functionalized Intermediates

3-Iodoaryl boronic acids couple with 2-methylindoline under Suzuki-Miyaura conditions, but this method is less efficient for N-acylation.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.68 (t, J = 1.6 Hz, 1H, Ar-H), 7.48–7.42 (m, 2H, Ar-H), 7.32–7.25 (m, 1H, Ar-H), 6.98 (d, J = 7.8 Hz, 1H, Indoline-H), 6.72 (t, J = 7.3 Hz, 1H, Indoline-H), 4.12 (q, J = 6.8 Hz, 1H, NCH<sub>2</sub>), 3.85 (s, 3H, CH<sub>3</sub>), 1.98 (d, J = 6.8 Hz, 2H, CH<sub>2</sub>).

  • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 169.8 (C=O), 139.2 (C-I), 128.7–122.4 (Ar-C), 110.5 (Indoline-C), 48.9 (NCH<sub>2</sub>), 32.1 (CH<sub>3</sub>).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H<sub>2</sub>O 70:30) shows >98% purity with t<sub>R</sub> = 8.2 min.

Challenges and Optimization Strategies

  • Regioselectivity : Competing O-acylation is suppressed by using non-polar solvents (e.g., CH<sub>2</sub>Cl<sub>2</sub>) and stoichiometric Et<sub>2</sub>AlCl.

  • Iodine Stability : 3-Iodobenzoyl chloride is moisture-sensitive; reactions require anhydrous conditions.

  • Scale-Up : Continuous flow systems improve safety and yield for large-scale syntheses involving volatile SOCl<sub>2</sub> .

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